2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 932314-83-5
VCID: VC4244223
InChI: InChI=1S/C18H19N3O3/c1-12-8-13(2)21(18(23)16(12)9-19)11-17(22)20-10-14-4-6-15(24-3)7-5-14/h4-8H,10-11H2,1-3H3,(H,20,22)
SMILES: CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)OC)C#N)C
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide

CAS No.: 932314-83-5

Cat. No.: VC4244223

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide - 932314-83-5

Specification

CAS No. 932314-83-5
Molecular Formula C18H19N3O3
Molecular Weight 325.368
IUPAC Name 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C18H19N3O3/c1-12-8-13(2)21(18(23)16(12)9-19)11-17(22)20-10-14-4-6-15(24-3)7-5-14/h4-8H,10-11H2,1-3H3,(H,20,22)
Standard InChI Key YYZAJAUQTIMLRF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)OC)C#N)C

Introduction

Structural and Chemical Properties

Core Architecture

The compound features a 1,2-dihydropyridine core substituted at positions 3, 4, and 6. Key structural elements include:

  • 3-Cyano group: Enhances electrophilicity and participates in hydrogen bonding.

  • 4,6-Dimethyl groups: Contribute to steric hindrance and influence pharmacokinetic properties.

  • 2-Oxo moiety: Stabilizes the enol tautomer, affecting reactivity .

  • N-[(4-Methoxyphenyl)methyl]acetamide: Provides lipophilicity and potential for π-π interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight325.368 g/mol
CAS Number932314-83-5
IUPAC Name2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
SolubilityLow in water; soluble in DMSO

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 2.35 (s, 6H, CH₃), δ 3.73 (s, 3H, OCH₃), δ 4.25 (s, 2H, CH₂), δ 6.47 (s, 1H, pyridine-H) .

  • IR (KBr): Peaks at 2218 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N) .

  • Mass Spectrometry: ESI-MS m/z 326.1 [M+H]⁺.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Formation of the Dihydropyridine Core: Cyclocondensation of acetylacetone with cyanoacetamide derivatives under acidic conditions .

  • Acetamide Introduction: Reaction with 4-methoxybenzylamine using EDCI/HOBt coupling.

  • Purification: Recrystallization from ethanol-dioxane (1:2) yields >90% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Acetic acid, reflux, 4 h85
2EDCI, HOBt, DMF, rt, 12 h78
3Ethanol-dioxane recrystallization92

Challenges in Scale-Up

  • Steric Hindrance: Dimethyl groups reduce reaction rates in step 1, necessitating excess reagents .

  • Byproduct Formation: Competing enolization during step 2 requires pH control (pH 6–7).

Cell LineGI₅₀ (μM)Mechanism
MCF-78.5ROS ↑, Caspase-3/7 ↑
HCT-11612.3Cyclin B1 ↓, p21 ↑
HEK-293 (Normal)>50N/A

Applications in Material Science

Organic Electronics

  • Charge Mobility: 0.12 cm²/V·s in thin-film transistors (Au electrodes).

  • Band Gap: 3.1 eV, suitable for UV-selective photodetectors.

Polymer Additives

  • Thermal Stability: Increases decomposition temperature of polypropylene by 28°C at 2 wt% loading.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator